(3-Fluoropiperidin-3-yl)methanol hydrochloride
Overview
Description
(3-Fluoropiperidin-3-yl)methanol hydrochloride is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by the presence of a fluorine atom on the piperidine ring and a methanol group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a methanol group. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by the reduction of the resulting intermediate to obtain (3-Fluoropiperidin-3-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors for the fluorination step and efficient purification techniques such as crystallization and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of (3-Fluoropiperidin-3-yl)aldehyde or (3-Fluoropiperidin-3-yl)carboxylic acid.
Reduction: Formation of (3-Fluoropiperidin-3-yl)methane.
Substitution: Formation of (3-Chloropiperidin-3-yl)methanol, (3-Bromopiperidin-3-yl)methanol, or (3-Iodopiperidin-3-yl)methanol.
Scientific Research Applications
(3-Fluoropiperidin-3-yl)methanol hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoropiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- (3-Chloropiperidin-3-yl)methanol hydrochloride
- (3-Bromopiperidin-3-yl)methanol hydrochloride
- (3-Iodopiperidin-3-yl)methanol hydrochloride
Comparison: (3-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound often exhibits enhanced stability, lipophilicity, and metabolic resistance.
Properties
IUPAC Name |
(3-fluoropiperidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSUXIYGGWFJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-21-5 | |
Record name | (3-fluoropiperidin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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